BenchChemオンラインストアへようこそ!

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

Steroid sulfatase inhibition Hormone-dependent cancer research Enzymatic desulfation

For researchers targeting steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase pathways, this multi-functional butanamide delivers validated potency (STS IC₅₀ 35 nM, 17β‑HSD2 40 nM, 17β‑HSD1 44 nM). The unique co‑localization of a 2‑OH hydrogen‑bond donor/acceptor, an N‑(2‑methoxyethyl) solubilizing amide, and a 4‑methylsulfanyl thioether on a single C4 backbone prevents unvalidated substitution. Supplied at ≥95% purity with defined physicochemical descriptors (XLogP3: −0.2; TPSA: 83.9 Ų); ideal for quantitative SAR benchmarking and pathway‑wide blockade in placental tissue models. Verify batch purity and commission selectivity profiling before translational use.

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
CAS No. 1863392-76-0
Cat. No. B6245255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide
CAS1863392-76-0
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C(CCSC)O
InChIInChI=1S/C8H17NO3S/c1-12-5-4-9-8(11)7(10)3-6-13-2/h7,10H,3-6H2,1-2H3,(H,9,11)
InChIKeyHRTJSYROAPHRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide (CAS 1863392-76-0): Chemical Identity and Baseline Procurement Profile


2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide (CAS 1863392-76-0) is a small-molecule butanamide derivative with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol [1]. The compound incorporates a secondary hydroxyl group at the 2-position, an N-(2-methoxyethyl) amide side chain, and a methylsulfanyl (thioether) moiety at the terminal 4-position of the butanamide backbone [1]. This specific combination of functional groups distinguishes it from simpler butanamide analogs that lack the hydroxyl, possess different N-substituents, or replace the methylsulfanyl with a free thiol . Commercially available at research-grade purity (≥95%) from multiple suppliers including Sigma-Aldrich (Enamine catalog) and Biosynth, the compound is supplied as a powder for laboratory research use .

Why Generic Substitution Fails for 2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide: The Multi-Functional Group Determinant


In-class butanamide derivatives cannot be simply interchanged with 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide because this compound represents a deliberate multi-functional assembly rather than a generic scaffold . Three structural features co-localize on a single four-carbon backbone: a 2-hydroxyl group (hydrogen bond donor/acceptor), an N-(2-methoxyethyl) amide extension (modulating polarity and solubility), and a 4-methylsulfanyl terminal group (contributing lipophilicity and potential metabolic oxidation to sulfoxide/sulfone species) [1]. Removing any single feature yields a distinct chemical entity with altered physicochemical and biological properties: 2-hydroxy-N-(2-methoxyethyl)-butanamide lacks the sulfur-containing moiety entirely; N-methyl-4-(methylsulfanyl)butanamide replaces the hydroxyl with a simpler N-methyl substituent; and N-(2-methoxyethyl)-4-thiobutanamide replaces the methylsulfanyl thioether with a free thiol, introducing a redox-active sulfhydryl group absent in the target compound . These structural divergences directly affect computed logP, hydrogen bonding capacity, and molecular recognition potential—rendering generic substitution pharmacologically and chemically unsound without explicit comparative validation [1].

2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide: Head-to-Head Quantitative Evidence for Selection


Steroid Sulfatase (STS) Inhibitory Potency: IC50 = 35 nM in Human Placental Microsomal Assay

IMPORTANT CAVEAT: No direct head-to-head comparison between 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide and a named structural analog has been identified in the public domain. The following evidence is presented as the best available quantitative data, with the evidence tag explicitly downgraded to reflect the absence of comparator data. In a human placental microsomal steroid sulfatase (STS) inhibition assay, 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide (recorded under CHEMBL4084183 / BDBM50266424) demonstrated an IC50 of 35 nM, with a 30-minute pre-incubation followed by addition of estrone sulfate (E1S) as substrate and measurement of estrone (E1) formation [1]. This sub-50 nM potency establishes the compound as a credible STS inhibitor suitable for steroid sulfatase-related research. However, in the absence of comparator data for close analogs (e.g., 2-hydroxy-4-(methylsulfanyl)butanamide lacking the N-(2-methoxyethyl) extension), the incremental contribution of the N-(2-methoxyethyl) side chain to STS potency cannot currently be quantified. Users requiring compound differentiation are advised to commission targeted head-to-head enzymatic assays under identical conditions.

Steroid sulfatase inhibition Hormone-dependent cancer research Enzymatic desulfation

17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: IC50 = 40 nM

IMPORTANT CAVEAT: No comparator data for structural analogs of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide are available for 17β-HSD2 inhibition. In a human placental cytosolic 17β-HSD2 inhibition assay, the compound exhibited an IC50 of 40 nM using [³H]-estradiol (E2) as substrate with NAD+ cofactor, with product detection by HPLC-based radio-detection after a 20-minute incubation [1]. This target profile is distinct from the STS activity (Evidence Item 1), indicating that the compound engages multiple steroid-metabolizing enzymes. Selection for 17β-HSD2-focused research is quantitatively supported by this sub-50 nM potency, but the lack of comparative data prevents any claim of superiority over related butanamide derivatives. Users should note that 17β-HSD2 catalyzes the oxidation of estradiol to estrone—the reverse direction of the aromatase reaction—and inhibition may be context-dependent for different research programs.

17β-HSD2 inhibition Estradiol metabolism Placental enzyme assay

Structural Differentiation from Closest Analogs: Functional Group Architecture Comparison

2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide (C8H17NO3S, MW 207.29) can be structurally differentiated from three closely related analogs catalogued by commercial suppliers : 1. 2-Hydroxy-N-(2-methoxyethyl)-butanamide (C8H17NO3, MW 175.23): Lacks the 4-methylsulfanyl group entirely, replacing it with a terminal methyl. This removes the sulfur atom and eliminates the thioether functionality, reducing molecular weight by ~32 Da and removing one hydrogen bond acceptor. 2. N-Methyl-4-(methylsulfanyl)butanamide (C7H15NOS, MW 161.27): Replaces the 2-hydroxyl with a simpler N-methyl substituent and lacks the N-(2-methoxyethyl) extension. This eliminates one hydrogen bond donor and reduces the topological polar surface area. 3. N-(2-Methoxyethyl)-4-thiobutanamide (C8H17NOS, MW 175.29): Contains a free thiol (-SH) at position 4 instead of the methylsulfanyl (-SCH₃) group. The free thiol introduces redox reactivity (susceptibility to oxidation and disulfide formation) absent in the methyl-capped thioether of the target compound. These structural differences have direct consequences for hydrogen bonding capacity, lipophilicity, metabolic stability (thioether vs. thiol), and synthetic derivatization potential—but no quantitative biological activity comparison between these analogs is publicly available.

Structure-activity relationship Functional group comparison Medicinal chemistry selection

Computed Physicochemical Differentiation: XLogP3 Lipophilicity and Hydrogen Bonding Profile

2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide has a computed XLogP3-AA value of -0.2, indicating near-equal partitioning between aqueous and organic phases—a profile consistent with favorable solubility and membrane permeability balance [1]. The compound possesses 2 hydrogen bond donors (the secondary hydroxyl and the amide N–H) and 4 hydrogen bond acceptors (amide carbonyl oxygen, methoxyethyl ether oxygen, hydroxyl oxygen, and the sulfur atom of the methylsulfanyl group), with a topological polar surface area (TPSA) of 83.9 Ų and 7 rotatable bonds [1]. In the absence of experimentally determined physicochemical data for the closest analogs, PubChem-computed properties for the broader butanamide series indicate that removal of the N-(2-methoxyethyl) group (as in the comparator 2-hydroxy-4-(methylsulfanyl)butanamide, C5H11NO2S, MW 149.21) reduces molecular weight by ~58 Da, decreases rotatable bond count from 7 to 4, and is predicted to increase XLogP3 (estimated ~0.3–0.6 based on structural subtraction), shifting the lipophilicity profile [2]. The target compound's -0.2 XLogP3 occupies a favorable drug-like range (typically -0.7 to +5.0) and is more polar than many methylsulfanyl-containing butanamides lacking the N-(2-methoxyethyl) extension [1][2].

Lipophilicity comparison Drug-likeness Physicochemical profiling

Multi-Target Steroid Metabolism Enzyme Profile: STS, 17β-HSD1, and 17β-HSD2 Inhibition

IMPORTANT CAVEAT: This is a within-compound target profile, not a cross-compound comparison. No selectivity data versus other enzymes or versus structural analogs are available. 2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide has been profiled against three human steroid-metabolizing enzymes under standardized in vitro conditions [1]: • STS (steroid sulfatase): IC50 = 35 nM (placental microsomal, E1S → E1) • 17β-HSD2: IC50 = 40 nM (placental cytosolic, E2 → E1, NAD+ cofactor) • 17β-HSD1: IC50 = 44 nM (placental cytosolic, E1 → E2, NADH cofactor) The narrow IC50 range (35–44 nM) across these three targets indicates roughly equipotent inhibition of both the sulfatase-mediated activation pathway (STS) and the oxidative/reductive interconversion of estradiol and estrone (17β-HSD1 and 17β-HSD2). For research programs targeting the steroid metabolism axis in hormone-dependent contexts (e.g., breast cancer, endometriosis), this multi-target profile may be advantageous over compounds that inhibit only a single node in the pathway—but this assertion requires explicit comparative validation against mono-target inhibitors. The absence of broader selectivity profiling (e.g., against unrelated enzymes, receptors, or ion channels) means that potential off-target effects cannot be assessed from public data.

Multi-target profiling Steroid metabolism Enzyme selectivity panel

2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide: Evidence-Grounded Application Scenarios for Procurement Decision-Making


Steroid Sulfatase (STS)-Focused Enzymology and Inhibitor Screening Campaigns

The compound's validated STS IC50 of 35 nM in human placental microsomal assays [1] supports its deployment as a reference inhibitor or starting scaffold in STS-targeted drug discovery programs. Researchers investigating hormone-dependent breast cancer, endometriosis, or other estrogen-driven pathologies where STS-mediated desulfation of circulating steroid sulfates constitutes a key activation pathway may prioritize this compound for in vitro proof-of-concept studies. Procurement should be accompanied by plans for in-house counter-screening against structurally related analogs to quantify the specific contribution of the N-(2-methoxyethyl) moiety to STS potency and selectivity.

Multi-Target Steroid Metabolism Profiling in Placental or Reproductive Tissue Models

The roughly equipotent inhibition of STS (35 nM), 17β-HSD2 (40 nM), and 17β-HSD1 (44 nM) [1] positions this compound as a tool for simultaneous blockade of multiple enzymatic nodes in the steroid hormone activation and interconversion network. Researchers using human placental tissue models, trophoblast cell lines, or reproductive organ explants to study local estrogen biosynthesis may find this compound useful for pathway-wide suppression experiments, provided that appropriate vehicle controls and concentration-response relationships are established to account for the lack of target selectivity. Note that comprehensive selectivity profiling (kinase panel, CYP panel, CEREP panel) is absent from public data and should be commissioned before in vivo or translational studies.

Structure-Activity Relationship (SAR) Studies Centered on N-(2-Methoxyethyl) Amide Side Chain Optimization

The structural differentiation data from commercial catalogs indicate that 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide occupies a chemical space defined by the intersection of three functional groups. Medicinal chemistry teams conducting SAR exploration around the butanamide scaffold may procure this compound as the 'fully decorated' reference point against which systematic deletions (removal of 2-OH, truncation of N-(2-methoxyethyl), replacement of -SCH₃ with -SH) can be quantitatively compared. Custom synthesis of matched-pair analogs and parallel biological evaluation are recommended, as existing public data do not provide the necessary comparative framework for SAR-driven procurement decisions.

Computational Chemistry and In Silico Modeling Using Experimentally Validated Potency Data

The availability of quantitative IC50 values against three structurally related steroid-metabolizing enzymes (STS, 17β-HSD1, 17β-HSD2) [1], combined with well-defined computed physicochemical descriptors (XLogP3: -0.2; TPSA: 83.9 Ų; HBD: 2; HBA: 4) [2], makes this compound a suitable data point for computational model training and validation. Molecular docking studies, pharmacophore modeling, and QSAR development focused on steroid-binding enzyme inhibitors may utilize this compound's confirmed multi-target activity profile as a benchmark. The absence of ADME, pharmacokinetic, or toxicity data in the public domain limits the compound's immediate utility for in silico ADMET prediction models.

Quote Request

Request a Quote for 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.